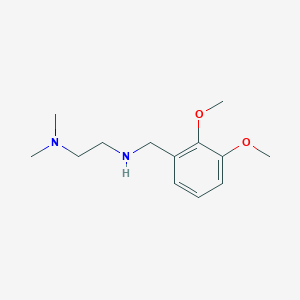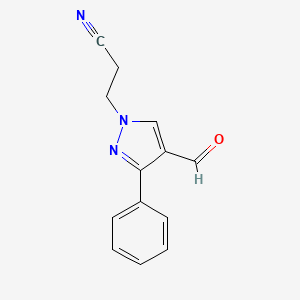
(3-Methylpiperidin-1-yl)acetic acid
Vue d'ensemble
Description
“(3-Methylpiperidin-1-yl)acetic acid” belongs to the class of organic compounds known as N-acylpiperidines .
Molecular Structure Analysis
The empirical formula of “this compound” is C8H15NO2. It has a molecular weight of 157.21 .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its SMILES string is O=C(O)CN(CCC1)CC1C .Applications De Recherche Scientifique
Application in PET Imaging and AChE Activity Assessment
(3-Methylpiperidin-1-yl)acetic acid derivatives, particularly those labeled with carbon-11, have been used in the field of positron emission tomography (PET) imaging. These compounds are designed to measure acetylcholinesterase (AChE) enzymatic activity in the human brain. For instance, N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) is a radiotracer used in PET imaging to quantitatively assess AChE activity. This approach has been applied in the diagnosis and research of neurodegenerative diseases like Alzheimer's Disease (Tanaka et al., 2001) (Nguyen, Snyder, & Kilbourn, 1998).
Application in Synthesis of Biologically Active Compounds
The derivatives of this compound have been used in the synthesis of various biologically active compounds. These compounds display a range of biological activities such as analgesic, neuroleptic, and anti-inflammatory properties. They have also been used as intermediates in the synthesis of amides, hydrazides, and other biologically relevant structures (Salionov, 2015).
Application in Antioxidant and Enzyme Inhibitory Studies
This compound derivatives have been explored for their potential as antioxidants and enzyme inhibitors. For example, studies have been conducted on the inhibition of xanthine oxidase by these compounds, demonstrating their potential therapeutic applications in conditions like gout or hyperuricemia (Ikram et al., 2015).
Application in Electrochemical Sensors
These compounds have also found applications in the development of electrochemical sensors. For instance, derivatives of this compound have been utilized in the design of DNA hybridization electrochemical sensors, demonstrating their utility in the field of biotechnology and molecular diagnostics (Cha et al., 2003).
Application in Medicinal Chemistry
In medicinal chemistry, this compound derivatives have been used in the discovery and development of new drugs. For example, these compounds have been involved in the creation of allosteric HIV-1 integrase inhibitors, showcasing their significance in the development of antiretroviral compounds (Kessl et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of (3-Methylpiperidin-1-yl)acetic acid are currently unknown. This compound belongs to the class of organic compounds known as N-acylpiperidines . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . .
Mode of Action
Generally, piperidine derivatives interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
It’s worth noting that indole derivatives, which are structurally similar to piperidine derivatives, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Pharmacokinetics
The LADME model, which describes the Liberation, Absorption, Distribution, Metabolism, and Elimination of a drug, is typically used to describe the pharmacokinetics of drugs . .
Result of Action
As mentioned earlier, indole derivatives, which are structurally similar to piperidine derivatives, have been found to possess various biological activities . .
Propriétés
IUPAC Name |
2-(3-methylpiperidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-7-3-2-4-9(5-7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVULGLRBNFRVTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390327 | |
| Record name | (3-methylpiperidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
883542-90-3 | |
| Record name | (3-methylpiperidin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















